2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate
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Overview
Description
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is a complex organic compound characterized by its bichromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives under controlled conditions. For instance, the reaction might involve the use of aromatic aldehydes, Meldrum’s acid, and other reagents in the presence of a catalyst such as SiO2-Pr-SO3H at elevated temperatures (around 140°C) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate exerts its effects involves interactions with specific molecular targets. These could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-1,4-dihydroquinazolin-3-yl derivatives
- 2,5-dioxo-octahydroquinoline derivatives
- 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates
Uniqueness
What sets 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate apart is its bichromene core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWYXBPCATLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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